3-Cyclopropyl-3-methoxyazetidine
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Overview
Description
3-Cyclopropyl-3-methoxyazetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a cyclopropyl group and a methoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methoxyazetidine typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the azetidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines.
Scientific Research Applications
3-Cyclopropyl-3-methoxyazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclopropyl and methoxy groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the azetidine ring.
Methoxyacetyl chloride: Contains the methoxy group but lacks the azetidine ring.
Uniqueness: 3-Cyclopropyl-3-methoxyazetidine is unique due to the combination of the cyclopropyl and methoxy groups attached to the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-cyclopropyl-3-methoxyazetidine |
InChI |
InChI=1S/C7H13NO/c1-9-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
MAHRLGFCKXPJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)C2CC2 |
Origin of Product |
United States |
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